molecular formula C12H9BrClNO3 B2910758 4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride CAS No. 1394042-70-6

4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2910758
CAS No.: 1394042-70-6
M. Wt: 330.56
InChI Key: OAOPEIOGZDTXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H9BrClNO3 and a molecular weight of 330.56 g/mol . It is a derivative of pyridine and is characterized by the presence of a bromophenoxy group attached to the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3-bromophenol with 2-chloropyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions with enzymes or receptors, influencing their activity. The pyridine ring can also participate in coordination with metal ions, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenoxy)pyridine-2-carboxylic acid hydrochloride
  • 4-(3-Fluorophenoxy)pyridine-2-carboxylic acid hydrochloride
  • 4-(3-Methylphenoxy)pyridine-2-carboxylic acid hydrochloride

Uniqueness

4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable tool in research and development .

Properties

IUPAC Name

4-(3-bromophenoxy)pyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3.ClH/c13-8-2-1-3-9(6-8)17-10-4-5-14-11(7-10)12(15)16;/h1-7H,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOPEIOGZDTXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC(=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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